N',N'-dimethyl-1,2-diphenylethane-1,2-diamine
Overview
Description
N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is an organic compound with the molecular formula C16H20N2. It is a chiral diamine, often used in asymmetric synthesis and catalysis due to its ability to form stable complexes with metals. This compound is characterized by its two phenyl groups and two methyl groups attached to the nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of benzophenone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:
Formation of the imine intermediate: Benzophenone reacts with dimethylamine to form an imine.
Reduction of the imine: The imine is then reduced to the corresponding amine using sodium borohydride.
Industrial Production Methods
On an industrial scale, the synthesis of N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, ensuring high purity and consistent production.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine oxide.
Reduction: It can be reduced further to form secondary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is widely used as a ligand in asymmetric catalysis. Its ability to form chiral complexes with transition metals makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain biological amines.
Medicine
In medicinal chemistry, derivatives of N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine are explored for their potential pharmacological activities, including as potential inhibitors of specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly advantageous.
Mechanism of Action
The mechanism by which N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine exerts its effects typically involves the formation of stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets often include transition metals such as palladium, platinum, and rhodium, which are central to many catalytic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: Lacks the phenyl groups, making it less sterically hindered and less effective in asymmetric catalysis.
1,2-diphenylethane-1,2-diamine: Lacks the methyl groups, which can affect its solubility and reactivity.
N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of phenyl groups, altering its steric and electronic properties.
Uniqueness
N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is unique due to its combination of steric bulk from the phenyl groups and the electron-donating effects of the methyl groups. This combination enhances its ability to form stable, chiral complexes with metals, making it particularly valuable in asymmetric synthesis.
Properties
IUPAC Name |
N',N'-dimethyl-1,2-diphenylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXASUOCKHCRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918350 | |
Record name | N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93537-39-4 | |
Record name | Phenethylamine, beta-(dimethylamino)-alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093537394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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